

A Comparative Analysis of Nitrosyl Fluoride and Nitryl Fluoride Reactivity

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Compound of Interest

Compound Name: Nitrosyl fluoride

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Nitrosyl fluoride (FNO) and **nitryl fluoride** (FNO₂) are potent fluorinating and oxidizing agents with significant applications in organic and inorganic synthesis. Understanding their comparative reactivity is crucial for selecting the appropriate reagent for specific chemical transformations. This guide provides an objective comparison of their performance, supported by available experimental data and mechanistic insights.

At a Glance: Key Performance Indicators

A primary determinant of the fluorinating potential of these reagents is the nitrogen-fluorine bond dissociation energy (BDE). A weaker N-F bond generally correlates with higher reactivity as a fluorine donor.

Property	Nitrosyl Fluoride (FNO)	Nitryl Fluoride (FNO ₂)	Supporting Data
N-F Bond Dissociation Energy	~222 kJ/mol	~192.5 kJ/mol (46.0 kcal/mol)	The N-F bond in FNO ₂ is significantly weaker, suggesting it is a more potent fluorinating agent. [1]
Primary Reactivity	Fluorinating and Nitrosating Agent	Fluorinating and Nitrating Agent	FNO can introduce both fluorine and a nitrosyl group [2] , while FNO ₂ introduces fluorine and a nitro group. [3]
Oxidizing Power	Strong Oxidizer	Powerful Oxidizing Agent	Both are strong oxidizers, with FNO ₂ noted for its intense and sometimes explosive reactivity with a wide range of materials. [3]

Reactivity Profile

While direct, side-by-side comparative kinetic studies are limited in the available literature, a comparison of their reactivity can be drawn from their observed reactions with various substrates.

Nitryl Fluoride (FNO₂): A More Aggressive Fluorinating and Nitrating Agent

Nitryl fluoride is characterized by its vigorous and often indiscriminate reactivity with a broad spectrum of elements, including metals and non-metals.[\[3\]](#)[\[4\]](#) This high reactivity is attributed to its weaker N-F bond.

Reactions with Elements:

- Group 1 (e.g., Potassium): Forms an oxide and a fluoride.
- Group 2 (e.g., Molybdenum): Forms an oxyfluoride.
- Group 3 (e.g., Bismuth): Shows no reaction below approximately 300°C.[4]
- Non-metals: Many non-metals react to form nitronium salts.[4]

Reactions with Organic Compounds: FNO₂ serves as a powerful nitrating agent for aromatic compounds. For instance, it reacts with benzene to produce nitrobenzene and hydrogen fluoride.[3]

Nitrosyl Fluoride (FNO): A Versatile Fluorinating and Nitrosating Reagent

Nitrosyl fluoride, while also a potent reagent, exhibits more nuanced reactivity, functioning as both a fluorinating and a nitrosating agent.

Reactions with Metals: FNO is a highly reactive fluorinating agent that converts many metals to their corresponding fluorides, releasing nitric oxide in the process.[2]

Reactions with Organic Compounds:

- Fluoroolefins: FNO has been shown to react with various fluoroolefins, indicating its utility in the synthesis of fluorinated organic molecules.
- Alcohols: FNO acts as a nitrosating agent, converting alcohols to nitrites.[2]

Experimental Protocols

Detailed experimental protocols for reactions involving FNO and FNO₂ are not widely published due to their hazardous nature. However, the synthesis of these compounds provides insight into the necessary handling precautions.

Synthesis of Nitryl Fluoride (FNO₂) from Nitrogen Dioxide and Fluorine

Reaction: $2\text{NO}_2(\text{g}) + \text{F}_2(\text{g}) \rightarrow 2\text{NO}_2\text{F}(\text{g})$

Experimental Setup: The reaction is typically carried out in a gas-phase reactor. A study by Perrine and Johnston utilized a 22-liter Pyrex flask to accommodate the fast reaction by working with low reactant concentrations (0.5 to 20×10^{-8} moles cc^{-1}).^{[5][6][7]}

Procedure:

- Fluorine gas is generated via electrolysis of a fused potassium fluoride-hydrogen fluoride mixture.
- The fluorine and nitrogen dioxide gases are introduced into the reaction vessel.
- The progress of the reaction is monitored by measuring the light absorption of nitrogen dioxide.
- The product, nitryl fluoride, is collected and purified.

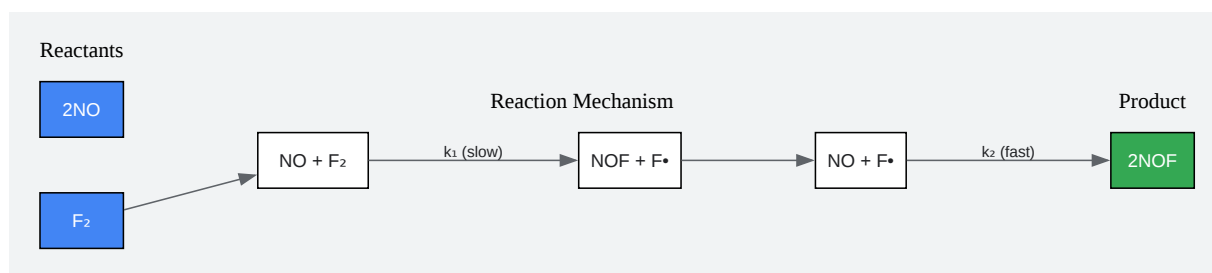
Safety Precautions: Both FNO and FNO₂ are highly toxic and corrosive gases.^[8] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The synthesis reactions are highly exothermic and can be explosive.^[8]

Reaction Mechanisms and Logical Pathways

The mechanisms of formation for both **nitrosyl fluoride** and nitryl fluoride have been elucidated, providing a basis for understanding their reactivity.

Formation of Nitrosyl Fluoride (FNO)

The reaction of nitric oxide with fluorine proceeds through a two-step radical mechanism. The first step is the rate-determining step.

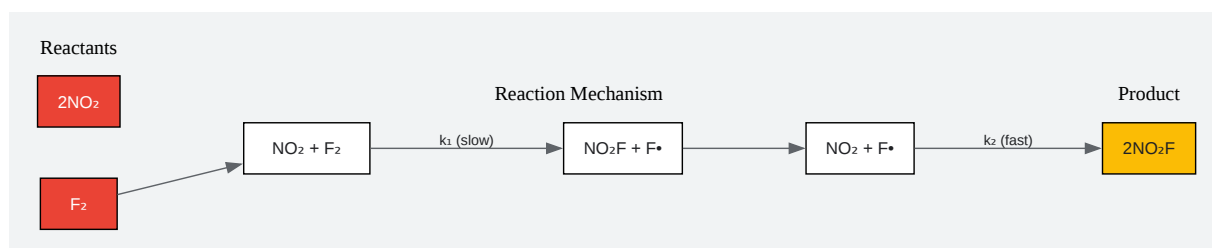


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Formation of Nitrosyl Fluoride

Formation of Nitryl Fluoride (FNO_2)

The formation of nitryl fluoride from nitrogen dioxide and fluorine also follows a two-step mechanism, with the initial reaction being the slow, rate-determining step.[5][6][7]

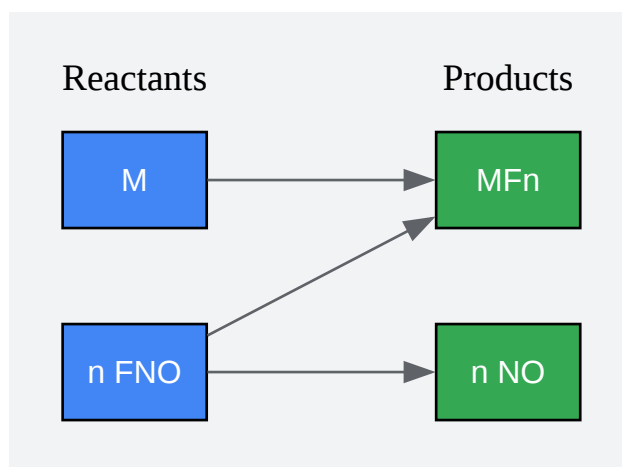


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Formation of Nitryl Fluoride

General Reactivity Pathway: Fluorination of a Metal

The fluorination of a metal (M) by **nitrosyl fluoride** exemplifies its role as a fluorinating agent. The overall transformation involves the transfer of fluorine to the metal and the release of nitric oxide.



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Metal Fluorination by FNO

Conclusion

Both **nitrosyl fluoride** and nitryl fluoride are highly reactive and valuable reagents in synthetic chemistry. The choice between them depends on the desired transformation. Nitryl fluoride, with its weaker N-F bond, is the more potent and aggressive fluorinating agent, also capable of nitration. **Nitrosyl fluoride** offers a dual reactivity profile, enabling both fluorination and nitrosation reactions. Due to their hazardous nature, the use of both compounds requires specialized equipment and stringent safety protocols. Further research into their reactivity with a wider range of substrates under controlled, comparative conditions would be beneficial for expanding their synthetic utility.

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